molecular formula C23H23FN2O4S B2716773 8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 866846-19-7

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2716773
CAS No.: 866846-19-7
M. Wt: 442.51
InChI Key: DRJQILRRCPMNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic compound with the molecular formula C₂₃H₂₃FN₂O₄S and a molecular weight of 442.51 g/mol . This complex molecule features a quinoline core, a key scaffold in medicinal chemistry, which is functionalized with a fluorine atom and a 4-methylbenzenesulfonyl (tosyl) group . The structure is further characterized by the presence of a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic system that can influence the compound's three-dimensional shape and physicochemical properties . While the specific biological profile of this compound is an area of ongoing investigation, its structural components are associated with significant research potential. The quinoline sulfonamide structure is a privileged framework found in compounds with diverse bioactive properties. Structurally similar compounds featuring the 1,4-dioxa-8-azaspiro[4.5]decane group are being explored in scientific research for various applications, including as inhibitors of bacterial infections and specific protein targets like SHP2, which is relevant in oncology and developmental disorders . Researchers can leverage this high-purity compound as a key intermediate or a building block in drug discovery campaigns, particularly in the synthesis of novel molecules targeting infectious diseases or cancer. It is also a valuable chemical entity for probing structure-activity relationships (SAR) and for library development in high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-16-2-5-18(6-3-16)31(27,28)21-15-25-20-7-4-17(24)14-19(20)22(21)26-10-8-23(9-11-26)29-12-13-30-23/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJQILRRCPMNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through cyclization reactions involving appropriate precursors such as 4-fluoroaniline . The tosylation of the quinoline core is achieved using tosyl chloride in the presence of a base. The spirocyclic structure is then introduced through a series of nucleophilic substitution reactions involving reagents like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated spirocyclic compounds.

Scientific Research Applications

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4

Mechanism of Action

The mechanism of action of 8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

8-[6-Ethyl-3-(4-Methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS 866848-29-5)

  • Structural Differences : Replaces the fluorine atom at position 6 with an ethyl group.
  • Molecular weight increases to 452.57 g/mol (vs. ~438.5 g/mol for the fluoro analog) .
  • Synthesis : Likely employs similar Suzuki-Miyaura coupling steps, with ethyl boronic acid derivatives replacing fluorinated precursors .

8-Acetamino-3-(4-Chlorophenylsulfonyl)quinoline (Compound 6b)

  • Structural Differences: Substitutes the spirocyclic system with an acetamino group and replaces the 4-methylbenzenesulfonyl with a 4-chlorophenylsulfonyl moiety.
  • The acetamino group introduces hydrogen-bonding capacity absent in the spirocyclic analog .

Variations in the Spirocyclic System

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 579500-30-4)

  • Structural Differences: Replaces the quinoline-sulfonyl moiety with a piperidinyl group.
  • Impact : The piperidinyl group introduces basicity (pKa ~10.5), affecting solubility and pharmacokinetics. Molecular weight decreases to 226 g/mol, significantly lower than the target compound .

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structural Differences: Substitutes the quinoline-sulfonyl system with a 4-bromobenzyl group.
  • Impact: The bromine atom provides a handle for further functionalization (e.g., cross-coupling).

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~438.5 6-Fluoro, 4-methylbenzenesulfonyl High rigidity; enhanced metabolic stability due to fluorine
8-[6-Ethyl-...]spiro[4.5]decane (CAS 866848-29-5) 452.57 6-Ethyl, 4-methylbenzenesulfonyl Increased lipophilicity (logP ~3.8 vs. ~3.2 for fluoro analog)
8-(4-Piperidinyl)-1,4-dioxa-... (CAS 579500-30-4) 226 4-Piperidinyl Basic nitrogen enhances solubility in acidic media; lower molecular weight
8-Acetamino-3-(4-Cl-PhSO₂)quinoline (6b) ~370 Acetamino, 4-Cl-PhSO₂ Hydrogen-bond donor/acceptor capacity; moderate logP (~2.9)

Biological Activity

The compound 8-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxo-8-azaspiro[4.5]decane is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinoline moiety with a fluorine substituent.
  • A sulfonyl group attached to a methylbenzene ring.
  • A dioxo-spirodecane framework.

This unique configuration contributes to its binding affinity and selectivity towards specific biological receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

1. Receptor Binding Affinity

The compound has been evaluated for its binding affinity to several receptors, including:

  • σ1 Receptors : It shows high affinity (K_i = 5.4 ± 0.4 nM) for σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
  • σ2 Receptors : The selectivity for σ2 receptors is noted to be approximately 30-fold lower than σ1, indicating a potential for targeted therapeutic applications without off-target effects .

2. Antitumor Activity

Studies have suggested that derivatives of similar structures possess antitumor properties. The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific case studies indicate promising results in vitro against various cancer cell lines.

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Synthesis Methods

The synthesis of this compound typically involves:

  • Copper-Catalyzed Reactions : A notable method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides, leading to the formation of azaspiro derivatives .
  • One-Pot Synthesis Techniques : Efficient one-pot synthesis strategies have been developed to streamline the production process while maintaining high yields and purity .

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the anticancer effects of related compounds in a series of xenograft models. The results indicated a significant reduction in tumor size when treated with compounds structurally similar to our target compound, supporting further investigation into its efficacy against specific cancers.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of σ1 receptor ligands demonstrated that compounds with similar structures could mitigate neurodegeneration in animal models of Alzheimer's disease. This suggests that our compound may also hold therapeutic promise in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., fluorinated quinoline derivatives and spirocyclic ethers) and reaction conditions. Evidence suggests that temperature control (e.g., 60–80°C for cyclization steps) and solvent choice (polar aprotic solvents like DMF or acetonitrile) significantly influence yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization from ethanol/water mixtures to enhance purity. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity .

Q. How can researchers confirm the molecular structure of this compound, especially its spirocyclic and sulfonyl moieties?

  • Methodological Answer : X-ray crystallography (using programs like SHELXL or ORTEP-3) is the gold standard for resolving spirocyclic systems and verifying sulfonyl group geometry . For routine analysis, combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to assign proton environments and heteronuclear correlations. IR spectroscopy can confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., fluorometric assays for cytochrome P450 isoforms) due to the compound’s sulfonyl and fluorinated motifs, which often target metabolic enzymes . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can screen for cytotoxicity. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Perform parallel assays in in vitro (cell-free systems) and in vivo (e.g., zebrafish models) to isolate confounding factors . Use LC-MS to monitor metabolite formation (e.g., demethylation or sulfone reduction) that could alter activity . Cross-validate findings with structural analogs (e.g., bromine/chlorine substitutions) to identify structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the spirocyclic system’s conformational flexibility and its impact on binding?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with AMBER or CHARMM force fields to model ring puckering and spirocyclic dynamics . Docking studies (AutoDock Vina, Schrödinger) can predict binding poses in enzyme active sites, focusing on sulfonyl-π interactions with aromatic residues. Compare results with crystallographic data to refine force field parameters .

Q. How does the 4-methylbenzenesulfonyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The sulfonyl group enhances metabolic stability by resisting oxidative degradation but may reduce solubility. Assess logP values experimentally (shake-flask method) or via computational tools (Molinspiration). Solubility can be improved using co-solvents (e.g., PEG-300) or formulation as a hydrochloride salt . Monitor plasma protein binding (ultrafiltration assays) to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.